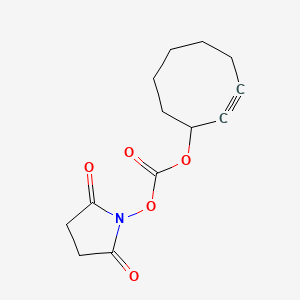
Antitrypanosomal agent 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 18 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people, particularly in sub-Saharan Africa and Latin America, causing conditions such as sleeping sickness and Chagas disease . The development of new antitrypanosomal agents is crucial due to the emergence of drug-resistant trypanosomes and the toxicity of current treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antitrypanosomal agent 18 involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of amide derivatives of 3-aminoquinoline, which are then modified with substituted benzenesulphonamide . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Antitrypanosomal agent 18 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline ring.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are various derivatives of the original compound, each with potentially different biological activities. These derivatives are then tested for their efficacy against trypanosomes .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 18 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of antitrypanosomal agent 18 involves targeting specific enzymes and pathways in the trypanosome parasite. It inhibits the activity of enzymes such as dihydrofolate reductase-thymidylate synthase, which are crucial for the parasite’s DNA synthesis and replication . This inhibition leads to the disruption of the parasite’s cell cycle and ultimately its death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives and antitrypanosomal agents such as melarsoprol, nifurtimox, and pentamidine .
Uniqueness
Antitrypanosomal agent 18 is unique due to its high potency and low toxicity compared to other antitrypanosomal drugs . It also exhibits good oral bioavailability and permeability, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C12H9N3O3S |
|---|---|
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
4-[(E)-[(E)-(5-nitrothiophen-2-yl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C12H9N3O3S/c16-10-3-1-9(2-4-10)7-13-14-8-11-5-6-12(19-11)15(17)18/h1-8,16H/b13-7+,14-8+ |
Clave InChI |
AMOKJBOFSXHJTR-FNCQTZNRSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(S2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=CC=C1C=NN=CC2=CC=C(S2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


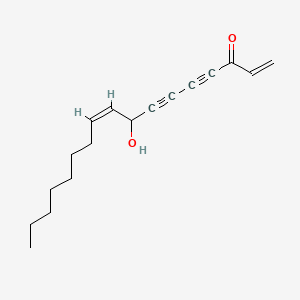
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
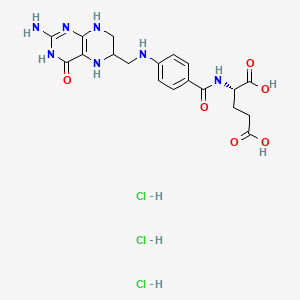
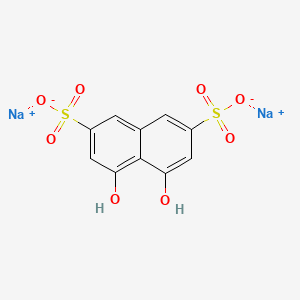

![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)


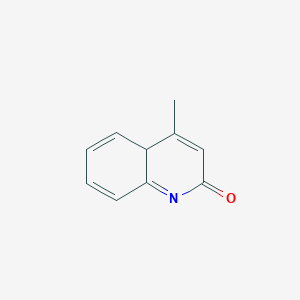
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)



